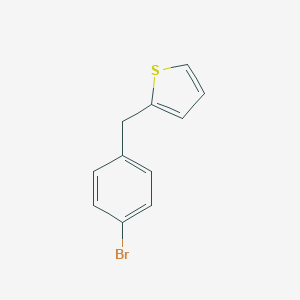

2-(4-Bromobenzyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYCIKURJBHUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571452 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118150-25-7 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromobenzyl Thiophene and Its Derivatives

Directed Synthesis Approaches

Multi-Step Synthetic Sequences for 2-(4-Bromobenzyl)thiophene Architectures

The synthesis of this compound can be effectively achieved through various multi-step sequences. A prominent method involves the Friedel-Crafts acylation of thiophene (B33073). derpharmachemica.comstackexchange.comnih.gov In this electrophilic aromatic substitution reaction, thiophene reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce (4-bromophenyl)(thiophen-2-yl)methanone. google.comscribd.comgoogle.com Thiophene derivatives typically undergo acylation preferentially at the α-position (C2). derpharmachemica.com The resulting ketone is then reduced to the target methylene (B1212753) group. Common reduction methods include the Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base under high temperatures, or the Clemmensen reduction, which employs a zinc-mercury amalgam in hydrochloric acid. derpharmachemica.comwikipedia.orgyoutube.comlibretexts.orgyoutube.combeilstein-journals.org

An alternative multi-step approach utilizes a Grignard reagent. adichemistry.com This method begins with the reaction of 2-bromothiophene (B119243) with magnesium metal in an ether solvent to form the Grignard reagent, 2-thienylmagnesium bromide. google.comaskfilo.comstudy.compatsnap.com This organometallic intermediate then acts as a nucleophile, reacting with 4-bromobenzaldehyde. The subsequent acidic workup yields (4-bromophenyl)(thiophen-2-yl)methanol. The final step involves the reduction of this secondary alcohol to afford this compound.

Cyclization and Annulation Reactions Employing Thiophene Precursors

While direct substitution on a pre-existing thiophene ring is common, the construction of the thiophene ring itself through cyclization and annulation reactions offers a powerful strategy for accessing a diverse range of derivatives. nih.govresearchgate.netorganic-chemistry.org These methods are particularly valuable for synthesizing complex, substituted thiophenes.

One of the most well-known methods is the Gewald aminothiophene synthesis . wikipedia.orgorganic-chemistry.orgderpharmachemica.comorganic-chemistry.orgthieme-connect.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org The mechanism is believed to start with a Knoevenagel condensation. wikipedia.org While this method doesn't directly produce this compound, it provides a versatile route to highly functionalized thiophene intermediates.

Another important cyclization method is the Fiesselmann thiophene synthesis . wikipedia.org This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org

The Paal-Knorr thiophene synthesis is another classical method that involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

More contemporary approaches involve metal-catalyzed heterocyclization of functionalized alkynes that contain a sulfur atom. nih.govresearchgate.net For instance, Pd-catalyzed cyclization of 1-mercapto-3-yn-2-ols can lead to substituted thiophenes. nih.gov

Transition-Metal Catalyzed Cross-Coupling Strategies

Palladium-Catalyzed Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. bohrium.combenthamscience.comorganic-chemistry.org These reactions are highly applicable to the synthesis of this compound and its derivatives.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyoutube.comnih.govrsc.orgresearchgate.net To synthesize this compound, one could couple a thiophene-based boronic acid or ester with 4-bromobenzyl bromide. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a base like potassium carbonate or potassium phosphate. nih.govnih.gov The Suzuki-Miyaura reaction is known for its high tolerance of various functional groups. researchgate.net A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives utilized Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 |

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organotin compound (stannane) with an organic halide or triflate. harvard.eduwikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com For the synthesis of this compound, this could involve the coupling of 2-(tributylstannyl)thiophene (B31521) with 4-bromobenzyl bromide. thermofisher.com The reaction is catalyzed by a palladium(0) complex, often in a non-polar aprotic solvent like toluene or THF. harvard.edu While the organostannane reagents are stable to air and moisture, a significant drawback of the Stille reaction is the toxicity of the tin byproducts. wikipedia.orgorganic-chemistry.org

| Palladium Source | Ligand | Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | - | Toluene | 110 |

| PdCl₂(AsPh₃)₂ | - | CuI | NMP | 80 |

| Pd₂(dba)₃ | P(furyl)₃ | - | THF | 60 |

Direct C-H Arylation of Thiophenes (β-Arylation Mechanisms)

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes, avoiding the need for pre-functionalized starting materials. rsc.org While the α-position of the thiophene ring is typically more reactive towards electrophilic substitution, selective β-arylation presents a significant synthetic challenge. nih.gov Various mechanistic pathways have been proposed to explain the regioselectivity of these reactions, with the Heck-type mechanism, concerted metalation-deprotonation (CMD), and electrophilic aromatic substitution (SEAr) being the most prominent.

The Heck-type mechanism is often invoked to explain the β-selectivity observed in some palladium-catalyzed direct arylations. nih.govresearchgate.net This pathway involves a carbopalladation of the thiophene double bond, followed by a β-hydride elimination. nih.gov Kinetic studies have provided evidence for a Heck-type pathway in the room-temperature β-arylation of thiophenes with iodoarenes. nih.govnih.gov This process is believed to proceed via a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination. nih.govnih.gov

In contrast, the concerted metalation-deprotonation (CMD) pathway is more commonly associated with α-arylation, where the more acidic α-proton is abstracted by a ligand on the metal center. researchgate.net However, under certain conditions, the CMD mechanism can also lead to β-arylation, influenced by the choice of ligands and reaction conditions.

The electrophilic aromatic substitution (SEAr) pathway, involving an electrophilic attack of an "Ar-Pd(II)" species on the thiophene ring, is generally considered less likely for β-arylation due to the higher nucleophilicity of the α-position. nih.gov

The regioselectivity of the direct C-H arylation of thiophenes can be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky and electron-poor phosphine (B1218219) ligands, such as P[OCH(CF3)2]3, has been shown to favor β-arylation by promoting a Heck-type mechanism. researchgate.net Conversely, ligands like 2,2'-bipyridyl tend to favor the CMD pathway, leading to α-arylation. researchgate.net

Recent methodologies have achieved β-arylation of thiophenes at room temperature using palladium catalysts with aryl iodides as coupling partners, demonstrating high regioselectivity and functional group tolerance. rsc.orgnih.gov The use of a bromide directing group has also been reported to enhance the reactivity of the C-H bond at the β-position, facilitating arylation. nih.gov

Table 1: Mechanistic Pathways in Direct C-H Arylation of Thiophenes

| Mechanistic Pathway | Key Features | Preferred Regioselectivity | Influencing Factors |

| Heck-type | Carbopalladation of the thiophene double bond followed by β-hydride elimination. nih.gov | β-Arylation researchgate.net | Bulky, electron-poor ligands; Reaction temperature. researchgate.net |

| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond cleavage and metalation assisted by a ligand. researchgate.net | α-Arylation researchgate.net | Ligand choice (e.g., 2,2'-bipyridyl); Acidity of the C-H bond. researchgate.net |

| Electrophilic Aromatic Substitution (SEAr) | Electrophilic attack of an organometallic species on the thiophene ring. nih.gov | α-Arylation (generally) nih.gov | Electronic properties of the thiophene and arylating agent. |

Nickel-Catalyzed Polymerization and C-H Functionalization Routes

Nickel-catalyzed reactions have become indispensable tools for the synthesis of polythiophenes and the C-H functionalization of thiophene derivatives. These methods offer a cost-effective and efficient alternative to palladium-based systems.

Nickel-catalyzed direct arylation polymerization (DArP) has been successfully employed for the synthesis of thiophene-based cross-linked polymers. nih.govresearchgate.net This approach utilizes an earth-abundant nickel(II) bipyridine catalyst in combination with a base like lithium hexamethyldisilazide (LiHMDS). nih.govresearchgate.net The polymerization proceeds via direct C-H arylation of di- and tri-thiophene heteroaryls with poly(hetero)aryl halides, yielding highly cross-linked organic polymers. nih.govresearchgate.net

Another significant advancement is the nickel-catalyzed deprotonative cross-coupling polycondensation. nih.govmdpi.com This method involves the deprotonation of a C-H bond on the thiophene monomer using a bulky magnesium amide, such as TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride), followed by nickel-catalyzed polymerization. mdpi.com This technique allows for the synthesis of regioregular poly(3-substituted thiophene)s with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net The use of N-heterocyclic carbene (NHC) ligands on the nickel catalyst has been shown to be particularly effective for the polymerization of chlorothiophenes. researchgate.net

Nickel catalysts are also effective for the C-H functionalization of thiophenes with aryl iodides. mdpi.com A NiCl2(bpy) catalyst in combination with LiHMDS has been shown to be a potent system for the regiospecific C2-H arylation of benzothiophenes and other heteroarenes, including thiophene. mdpi.com This method is applicable to a variety of functionalized substrates. mdpi.com

The choice of the nickel catalyst and reaction conditions plays a crucial role in determining the outcome of the polymerization and C-H functionalization reactions. For instance, catalysts like Ni(dppe)Cl2 have been used to achieve high head-to-tail (HT) regioregularity in the synthesis of poly(3-alkylthiophene)s. rsc.org

Table 2: Nickel-Catalyzed Methodologies for Thiophene Functionalization and Polymerization

| Methodology | Catalyst/Reagents | Key Features | Application |

| Direct Arylation Polymerization (DArP) | NiCl2(bpy) / LiHMDS nih.govresearchgate.net | Earth-abundant catalyst; forms highly cross-linked polymers. nih.govresearchgate.net | Synthesis of conjugated porous polymers. nih.gov |

| Deprotonative Cross-Coupling Polycondensation | NiCl2(NHC) / TMPMgCl·LiCl mdpi.comresearchgate.net | Controlled molecular weight and regioregularity; applicable to chlorothiophenes. mdpi.comresearchgate.net | Synthesis of regioregular poly(3-substituted thiophene)s. nih.govmdpi.com |

| C-H Arylation | NiCl2(bpy) / LiHMDS mdpi.com | Regiospecific C2-arylation of thiophenes and benzothiophenes. mdpi.com | Synthesis of functionalized thiophene derivatives. mdpi.com |

| Kumada Catalyst-Transfer Polycondensation | Ni(dppe)Cl2 rsc.org | Produces highly regioregular head-to-tail polythiophenes. rsc.org | Synthesis of poly(3-alkylthiophene)s. rsc.org |

Other Advanced Synthetic Transformations

Beyond direct C-H arylation and nickel-catalyzed polymerizations, a variety of other advanced synthetic transformations have been developed for the synthesis of functionalized thiophenes, including derivatives of this compound.

One notable approach involves the cyclization of functionalized alkynes. nih.gov For instance, the iodocyclization of S-containing alkyne substrates provides a direct route to iodine-containing thiophenes, which can be further functionalized. nih.gov Copper-catalyzed tandem addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes followed by cycloisomerization also yields functionalized thiophenes. nih.gov

Metal-catalyzed heterocyclization is another powerful strategy for constructing the thiophene ring in a regioselective manner. rsc.org This includes rhodium-catalyzed reactions of 1,2,3-thiadiazoles with alkynes and copper(II)-catalyzed Michael addition followed by cyclization of 1,6-enynes. rsc.org

A specific synthesis of a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo rsc.orgresearchgate.netthieno[2,3-d]pyrimidines has been reported. nih.gov This multi-step synthesis starts with a Gewald reaction between cyclohexanone (B45756) and ethyl-2-cyanoacetate in the presence of sulfur and diethylamine. nih.gov The resulting 2-aminoester derivative is then reacted with 4-bromophenyl acetonitrile (B52724) to incorporate the 4-bromobenzyl moiety. nih.gov Subsequent transformations lead to the final thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov

Furthermore, novel methods for the synthesis of thiophene derivatives from readily available starting materials are continuously being developed. These include the reaction of 1,3-diynes with elemental sulfur and sodium tert-butoxide, and the transition-metal-free synthesis of thiophenes from substituted buta-1-enes and potassium sulfide.

Table 3: Advanced Synthetic Transformations for Thiophene Derivatives

| Transformation | Key Reagents/Catalysts | Description | Resulting Thiophene Derivative |

| Iodocyclization of Alkynes | Molecular Iodine / NaHCO3 nih.gov | Electrophilic cyclization of sulfur-containing alkynes. nih.gov | Iodinated thiophenes nih.gov |

| Gewald Reaction and Subsequent Functionalization | Cyclohexanone, Ethyl-2-cyanoacetate, Sulfur, Diethylamine, 4-Bromophenyl acetonitrile nih.gov | Multi-step synthesis involving initial thiophene ring formation followed by introduction of the bromobenzyl group. nih.gov | 2-(4-Bromobenzyl) tethered 5,6,7,8-tetrahydrobenzo rsc.orgresearchgate.netthieno[2,3-d]pyrimidines nih.gov |

| Rhodium-Catalyzed Cyclization | Rhodium catalyst rsc.org | Reaction of 1,2,3-thiadiazoles with alkynes. rsc.org | Tetrasubstituted thiophenes rsc.org |

| Copper-Catalyzed Cyclization | Copper(II) catalyst rsc.org | Michael addition followed by cyclization of 1,6-enynes. rsc.org | Arylated indeno[1,2-c]thiophenes rsc.org |

Reactivity and Mechanistic Investigations of 2 4 Bromobenzyl Thiophene Systems

Exploration of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms of 2-(4-bromobenzyl)thiophene is crucial for controlling its transformations and designing new synthetic methodologies. This section delves into mechanistic studies of related fused thiophene (B33073) systems and the use of kinetic isotope effects to elucidate reaction steps.

Mechanistic Studies of Nitrene Insertion (for related fused systems)

While direct studies on nitrene insertion into this compound are not extensively documented, research on related fused thiophene systems provides valuable insights. Nitrenes, highly reactive intermediates with a monovalent nitrogen atom, can be generated photochemically from precursors like azides. snnu.edu.cnnih.gov Their subsequent reactions, such as insertion into C-H bonds or addition to double bonds, are of significant interest. snnu.edu.cn

In studies involving dibenzothiophene (B1670422), a fused thiophene system, N-substituted sulfilimines have been used as photochemical nitrene sources. nih.gov Photolysis of these compounds in the presence of trapping agents like sulfides, olefins, and phosphorus compounds resulted in the formation of sulfilimines, aziridines, and iminophosphoranes, respectively, in good yields. nih.gov This indicates that the generated nitrene species effectively participates in transfer reactions. nih.gov

The reactivity of boroles fused with thiophene rings has also been investigated with organic azides. rsc.org Instead of the expected simple ring expansion via nitrogen atom insertion, the reaction yields complex heteropropellanes. rsc.org Computational studies suggest a mechanism involving a borole-stabilized eight-membered BN3C4 heterocycle, followed by bond formation and coupling of the thiophene units. rsc.org These studies on related systems suggest that the thiophene moiety in this compound could be reactive towards nitrene insertion, potentially leading to a variety of functionalized products, although the specific pathways would require dedicated investigation.

Kinetic Isotope Effect (KIE) Studies for Elucidating Rate-Determining Steps (e.g., Heck-type pathways)

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a chemical reaction by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This method has been applied to understand the mechanism of C-H arylation of thiophenes, which can proceed through pathways such as electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), or a Heck-type process. acs.orgnih.gov

For the direct β-arylation of benzo[b]thiophenes, experimental evidence from KIE studies supports a Heck-type reaction pathway. acs.orgresearchgate.net Significant primary 13C KIEs were observed at both the C-2 and C-3 positions of benzo[b]thiophene, which is consistent with a carbopalladation step across the C2–C3 double bond. acs.orgnih.gov This finding contrasts with what would be expected for CMD or SEAr pathways, where a significant 13C KIE would primarily be observed at the site of C-H bond cleavage (C-3). acs.orgnih.gov

The observation of an inverse 2H KIE at the C-3 position further supports the Heck-type mechanism, as rehybridization from sp2 to sp3 during the carbopalladation step would lead to such an effect. wikipedia.orgacs.org DFT calculations have corroborated these experimental findings, showing a feasible energy barrier for the carbopalladation step. acs.org In the Mizoroki-Heck reaction, the oxidative addition of aryl halides to the palladium catalyst is generally not the rate-determining step. thieme-connect.deacs.org Instead, steps like carbopalladation or reductive elimination are often rate-limiting. acs.orgdiva-portal.org Given that this compound contains an aryl bromide group, these KIE studies on related thiophene systems are highly relevant for predicting its behavior in palladium-catalyzed cross-coupling reactions.

Table 1: Experimental and DFT Calculated Kinetic Isotope Effects for the β-Arylation of Benzo[b]thiophene

| Position | KIE Type | Experimental Value | DFT Predicted Value | Pathway Supported |

|---|---|---|---|---|

| C-3 | 13C | 1.042 ± 0.006 | Consistent | Heck-type acs.orgnih.gov |

| C-2 | 13C | 1.015 ± 0.006 | Consistent | Heck-type acs.orgnih.gov |

| C-3 | 2H | Inverse | Consistent | Heck-type acs.org |

Electrochemical Reactivity Profiling

Electrochemical methods are instrumental in characterizing the redox properties of molecules like this compound and their potential to form conductive polymers.

Cyclic Voltammetry for Redox Property Determination

Cyclic voltammetry (CV) is a widely used electroanalytical technique to study the redox behavior of chemical species. nanoscience.comals-japan.compineresearch.com It provides information on oxidation and reduction potentials, which can be correlated with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. nih.govrsc.org

For thiophene-based molecules, CV is used to determine their redox properties and the stability of the generated radical ions. nih.govuni-halle.de The introduction of different substituents onto the thiophene ring can significantly tune these properties. uni-halle.dersc.org For example, in a study of 2,5-bis(het)aryl substituted thiophenes, all compounds were found to be electrochemically active, showing both oxidation and reduction processes. uni-halle.de The redox potentials were dependent on the nature of the aryl substituent. uni-halle.de Similarly, studies on 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives showed that introducing electron-donating groups like tert-butylphenyl lowers the oxidation potential. rsc.org

Investigation of Electropolymerization Processes for Thiophene-Based Monomers

Electrochemical polymerization is a common method for synthesizing conducting polymers from thiophene-based monomers directly onto an electrode surface. researchgate.netvulcanchem.com The process involves the repeated cycling of the potential to oxidize the monomer, leading to the formation of radical cations that couple to form polymer chains. researchgate.net The resulting polymer film's properties, such as conductivity, morphology, and electrochromism, are influenced by the monomer structure and polymerization conditions. researchgate.netpkusz.edu.cn

Monomers containing thiophene rings, including those with benzyl (B1604629) substituents, can often be electropolymerized. metu.edu.trroyalsocietypublishing.org For instance, 1-benzyl-2,5-di(thiophene-2-yl)-1H-pyrrole has been successfully polymerized both chemically and electrochemically. metu.edu.tr The resulting polymer exhibited electrochromic properties, changing color upon oxidation and reduction. metu.edu.tr The electropolymerization of various thieno[3,4-b]thiophene-based monomers with different aromatic groups, including benzyl, has led to the formation of well-ordered nanotubular structures. royalsocietypublishing.org

The electropolymerization of this compound can be investigated by performing cyclic voltammetry in a solution containing the monomer and a supporting electrolyte. acs.orgnih.govamazonaws.com The growth of a polymer film on the working electrode is typically indicated by an increase in the peak currents with each successive potential scan. nih.gov The resulting poly(this compound) would be expected to be a π-conjugated material with interesting optical and electronic properties, potentially useful in applications like sensors or electrochromic devices. pkusz.edu.cnacs.org The presence of the bromophenyl group could also offer a site for further post-polymerization modification.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzo[b]thiophene |

| Dibenzothiophene |

| 1-Benzyl-2,5-di(thiophene-2-yl)-1H-pyrrole |

| Thieno[3,4-b]thiophene (B1596311) |

| Poly(this compound) |

| Palladium(II) acetate |

| 1,1′,3,3′-Tetraaryl-4,4′-bibenzo[c]thiophene |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Bromobenzyl Thiophene Structures

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the conformational properties of 2-(4-Bromobenzyl)thiophene by analyzing its molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the spectrum is expected to exhibit several characteristic absorption bands that confirm its structural components.

The aromatic C-H stretching vibrations of both the thiophene (B33073) and bromobenzene (B47551) rings typically appear above 3000 cm⁻¹. primescholars.com The aliphatic C-H stretching vibrations of the central methylene (B1212753) (-CH₂) bridge are expected in the 2850-3000 cm⁻¹ region. nih.gov The C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ range. nih.govresearchgate.net Specifically, thiophene ring stretching is often observed around 1430-1450 cm⁻¹. researchgate.netmdpi.com

The presence of the thiophene ring is further confirmed by C-S stretching vibrations, which can be found in the 600-800 cm⁻¹ range. nih.govresearchgate.netiosrjournals.org The C-Br bond of the 4-bromobenzyl group is characterized by a strong absorption at lower frequencies, typically between 510 and 690 cm⁻¹, a region that can sometimes be obscured by other fingerprint absorptions. blogspot.comorgchemboulder.comlibretexts.org In-plane and out-of-plane C-H bending vibrations for both substituted rings also produce characteristic signals in the fingerprint region (below 1300 cm⁻¹). iosrjournals.org

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Thiophene & Benzene) | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch (Ring Vibrations) | 1600 - 1400 | Medium-Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 670 | Strong |

| C-S Stretch (Thiophene) | 800 - 600 | Medium-Weak |

| C-Br Stretch | 690 - 515 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. In the context of this compound, FT-Raman is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond. researchgate.netijsrset.com

The C=C stretching vibrations of the aromatic rings are expected to produce strong signals in the FT-Raman spectrum. researchgate.net The C-S stretching modes of the thiophene ring, which may be weak in the IR spectrum, often yield more distinct Raman signals. iosrjournals.org The FT-Raman spectrum would corroborate the FT-IR data, providing a more complete picture of the molecule's vibrational characteristics. primescholars.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons of the methylene bridge (-CH₂) would appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons on the 2-substituted thiophene ring would appear as distinct multiplets (doublets or doublet of doublets) in the aromatic region, typically between 6.8 and 7.4 ppm. oup.com The 4-bromophenyl group, being para-substituted, exhibits a characteristic pattern of two doublets in the aromatic region (around 7.0-7.5 ppm), with each doublet integrating to two protons. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect a signal for the methylene carbon and a total of nine signals in the aromatic region (four for the bromophenyl ring and five for the thiophene ring, though some may overlap). mnstate.eduresearchgate.net The carbon attached to the bromine atom (ipso-carbon) is expected to appear around 120-122 ppm, while the other aromatic carbons resonate between approximately 125 and 145 ppm. libretexts.orgoup.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methylene (-CH₂-) | ¹H | ~4.2 | Singlet (s) |

| Thiophene H-3 | ¹H | ~6.8-6.9 | Doublet of doublets (dd) |

| Thiophene H-4 | ¹H | ~6.9-7.0 | Triplet/dd |

| Thiophene H-5 | ¹H | ~7.1-7.2 | Doublet of doublets (dd) |

| Bromophenyl H-2', H-6' | ¹H | ~7.1-7.2 | Doublet (d) |

| Bromophenyl H-3', H-5' | ¹H | ~7.4-7.5 | Doublet (d) |

| Methylene (-CH₂-) | ¹³C | ~35-40 | - |

| Bromophenyl C-4' (C-Br) | ¹³C | ~121 | - |

| Thiophene & Benzene (B151609) Carbons | ¹³C | 125-145 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.com In this compound, COSY would show cross-peaks between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5), confirming their sequence. It would also show a correlation between the coupled ortho and meta protons on the bromophenyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). emerypharma.com HSQC is used to assign the carbon signals based on the already-assigned proton signals. For example, the singlet for the methylene protons would correlate to the methylene carbon signal, and each aromatic proton signal would correlate to its corresponding aromatic carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). rsc.org HMBC is vital for connecting the different parts of the molecule. Crucial correlations would be observed from the methylene bridge protons to the carbons of both the thiophene ring (C-2 and C-3) and the bromophenyl ring (C-1' and C-2'/C-6'), definitively establishing the link between the two aromatic systems via the methylene group. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₁H₉BrS. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). miamioh.eduresearchgate.net

The primary fragmentation pathway under electron impact ionization is expected to be the cleavage of the relatively weak C-C bond between the methylene group and the thiophene ring, due to the stability of the resulting fragments. This would lead to two major fragment ions:

The 4-bromobenzyl cation: This fragment would be highly abundant due to its benzylic stability. It would appear as a characteristic pair of peaks at m/z 169 and 171. miamioh.edu

The thienylmethyl cation or radical: Cleavage could also result in a fragment corresponding to the thiophene-methylene unit, observed at m/z 97. researchgate.net

Further fragmentation could involve the loss of the bromine atom from the bromobenzyl fragment to give an ion at m/z 91 (the tropylium (B1234903) ion), or the loss of HCS from the thiophene-containing fragments. researchgate.netnih.govaip.org

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions

There is no specific published data detailing the experimental UV-Vis or NIR absorption spectra for this compound. This information is crucial for understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of its conjugated system involving the thiophene and bromophenyl rings. While studies on related chalcones and other thiophene derivatives provide insights into how substituents and conjugation length affect absorption maxima, this data is not directly applicable to this compound. rasayanjournal.co.in

Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

A search of crystallographic databases yielded no public records of a single-crystal X-ray diffraction study for this compound. Such an analysis would provide definitive information on its molecular geometry, including bond lengths, bond angles, and the dihedral angle between the thiophene and bromophenyl rings. Furthermore, it would elucidate the nature of intermolecular interactions, such as C-H···π or potential halogen bonding involving the bromine atom, which govern the crystal packing. While detailed crystal structures exist for numerous thiophene derivatives, this fundamental data for the title compound is absent from the literature. uzh.chnih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Consistent with the lack of single-crystal data, there are no published powder X-ray diffraction (PXRD) patterns for this compound. PXRD is essential for identifying the crystalline phase of a bulk sample and can be used to distinguish between different polymorphs. Without experimental data, analysis of the compound's solid-state purity and crystalline form is not possible.

Computational Chemistry and Theoretical Insights into 2 4 Bromobenzyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure and properties of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for investigating the geometric and electronic characteristics of substituted thiophenes.

Optimization of Molecular Geometries and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-(4-Bromobenzyl)thiophene, this process would involve calculating forces on each atom and iteratively adjusting their positions until a stable equilibrium is reached.

The flexibility of this compound arises from the rotation around the single bond connecting the thiophene (B33073) ring and the benzyl (B1604629) group. This rotation gives rise to different conformers (spatial arrangements of the molecule). Conformational analysis, a systematic study of these conformers, is crucial for identifying the global minimum energy structure and understanding the molecule's flexibility. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to calculate the relative energies of these conformers. The analysis would reveal the most stable conformation and the energy barriers to rotation between different conformations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Compositions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties nih.gov. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability rroij.comrroij.com. DFT calculations are highly effective for determining the energies of these orbitals.

For substituted thiophenes, the HOMO is typically characterized by π-electrons delocalized across the thiophene ring and, depending on the substituent, may extend to the benzyl group. The LUMO is often a π* anti-bonding orbital. The presence of the electron-withdrawing bromine atom and the π-system of the benzyl group would be expected to influence the energies of these orbitals and the size of the energy gap. In a study on a bromothiophene derivative, the HOMO-LUMO gap was calculated to be 3.662 eV, indicating significant potential for intramolecular charge transfer rroij.comrroij.com. A similar analysis of other thiophene derivatives revealed energy gaps ranging from 3.44 to 4.65 eV, highlighting the influence of different substituents on electronic properties semanticscholar.org.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Substituted Thiophenes (Data from related compounds)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | nih.gov |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | - | - | 3.662 | rroij.comrroij.com |

| Thiophene Sulfonamide Derivative 3 | - | - | 4.65 | semanticscholar.org |

This table presents data for related thiophene compounds to illustrate the typical range of values obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.

Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For this compound, an MEP analysis would likely show a region of negative potential (red) around the sulfur atom of the thiophene ring due to its lone pairs of electrons. The bromine atom, despite its electronegativity, is also known to participate in halogen bonding through a region of positive potential known as a σ-hole on its outermost surface nih.gov. The hydrogen atoms of the aromatic rings would typically exhibit positive potential (blueish regions). Such a map is crucial for predicting how the molecule will interact with other reagents, receptors, or solvents nih.govresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule in terms of localized Lewis-like structures (bonds and lone pairs) periodicodimineralogia.itacs.org. This method allows for the quantification of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs.

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. In this compound, NBO analysis would quantify the delocalization of π-electrons within the thiophene and benzene (B151609) rings. It would also reveal hyperconjugative interactions, such as the donation of electron density from the sulfur lone pairs to the anti-bonding orbitals (π*) of the thiophene ring, which contributes to its aromatic character and stability periodicodimineralogia.it.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretching, C=C ring stretching). These theoretical spectra are often compared with experimental spectra to confirm the molecular structure and assign spectral bands to specific molecular motions scispace.com. For substituted thiophenes, characteristic C-S stretching vibrations are typically observed in the 600-900 cm⁻¹ region scispace.com.

Reactivity Descriptors and Quantum Chemical Indices (e.g., Fukui functions, Electrophilicity Index)

Beyond FMO theory, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These are often derived from the changes in energy or electron density upon the addition or removal of an electron.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack nih.govresearchgate.net. It measures the change in electron density at a particular point when an electron is added to or removed from the system. By condensing the Fukui function to individual atoms, one can rank the atomic sites by their reactivity. For this compound, this analysis would identify which carbon atoms on the thiophene or benzene rings are most susceptible to attack.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one |

| Thiophene Sulfonamide Derivative 3 |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like this compound are crucial for developing new materials for optoelectronic applications. Organic compounds often exhibit significant NLO responses due to the delocalization of π-electrons within their structure. nih.gov The NLO properties of molecules are typically characterized by their linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ).

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard tools for calculating these properties. acs.org For a molecule to possess a significant second-order NLO response (related to β), it often requires an asymmetric distribution of electron density, typically achieved in donor-π-acceptor (D-π-A) systems. nih.gov In the case of this compound, the thiophene ring can act as a π-conjugated bridge and an electron donor, while the bromobenzyl group can function as an acceptor, facilitating intramolecular charge transfer (ICT), which is a key factor for NLO activity. nih.govnih.gov

Theoretical studies on similar thiophene-containing chromophores have shown that modifying donor and acceptor groups can significantly tune the NLO response. acs.org Calculations typically involve geometry optimization followed by the computation of NLO parameters. The results from these theoretical studies are vital for predicting the potential of new molecules in NLO applications and guiding experimental synthesis. nih.gov

Table 1: Key NLO Parameters Calculated for Thiophene-Based Chromophores

| Parameter | Symbol | Typical Calculated Values (a.u.) | Significance |

|---|---|---|---|

| Linear Polarizability | ⟨α⟩ | 10-22 - 10-24 esu | Represents the linear response of the molecule to an electric field. |

| First Hyperpolarizability | β₀ | 10-27 - 10-30 esu | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| Second Hyperpolarizability | ⟨γ⟩ | 10-31 - 10-36 esu | Describes the third-order NLO response, relevant for optical switching and other advanced applications. nih.gov |

Excited-State Dynamics and Photophysical Property Calculations

The photophysical properties and excited-state dynamics of thiophene derivatives are extensively studied using computational methods to understand their behavior upon light absorption. These studies are fundamental for applications in areas such as organic electronics and photodynamic therapy. scispace.comrsc.org High-level ab initio methods and TD-DFT are employed to model the electronic relaxation pathways after photoexcitation. scispace.com

For many thiophene-based molecules, excitation populates the lowest-energy singlet (S₁) state, which is often of a ππ* character. scispace.com From the S₁ state, the molecule can relax through several channels, including fluorescence (radiative decay) or non-radiative decay pathways like internal conversion and intersystem crossing (ISC) to the triplet manifold (T₁). scispace.comrsc.org Computational studies on dibenzothiophene (B1670422) derivatives have shown that ISC can be a highly efficient process, occurring on a picosecond timescale. scispace.com The efficiency of ISC is governed by the energy gap between the singlet and triplet states (ΔEST) and the spin-orbit coupling between them. scispace.comrsc.org Introducing a thiophene ring into molecular structures has been shown to significantly reduce the ΔEST, thereby enhancing the ISC rate. rsc.org

Computational elucidation of these ultrafast deactivation mechanisms is challenging. Studies using methods like the algebraic diagrammatic construction to the second order (ADC(2)) have revealed that relaxation processes can involve structural changes such as ring puckering, leading the system to conical intersections that facilitate rapid decay back to the ground state. researchgate.net

Table 2: Calculated Photophysical Properties for Thiophene Derivatives

| Property | Description | Computational Method | Relevance |

|---|---|---|---|

| Vertical Excitation Energy (VEE) | The energy required to excite the molecule from its ground state geometry to an excited state. scispace.com | TD-DFT, ADC(2) | Correlates with the absorption maximum (λmax) in UV-Vis spectra. |

| S₁ Lifetime | The duration of the first excited singlet state before decay. | Femtosecond Transient Absorption Spectroscopy complemented by calculations. scispace.com | Determines the competition between fluorescence and non-radiative decay. |

| Intersystem Crossing (ISC) Rate | The rate of transition from a singlet excited state to a triplet state. rsc.org | TD-DFT with spin-orbit coupling calculations. scispace.com | Crucial for applications involving triplet states, such as phosphorescence and photodynamic therapy. |

| Fluorescence Quantum Yield (ΦF) | The ratio of emitted photons to absorbed photons. | Calculated from radiative and non-radiative decay rates. | Measures the efficiency of the fluorescence process. |

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

In the solid state, the crystal packing of this compound would be significantly influenced by non-covalent interactions such as hydrogen and halogen bonds. Computational chemistry provides essential tools to model and characterize these interactions. mdpi.comnih.gov

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a Lewis base. rsc.orgrsc.org In this compound, the bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like sulfur or with the π-system of an adjacent thiophene ring. rsc.orgresearchgate.net DFT computations are used to confirm the presence of these interactions and to calculate their energies, which are critical for understanding crystal engineering principles. rsc.org

A chalcogen bond is a non-covalent interaction involving a chalcogen atom (like sulfur) as the electrophilic species. nih.gov The sulfur atom in the thiophene ring of this compound possesses a region of positive electrostatic potential (a σ-hole) opposite the C-S covalent bonds, allowing it to act as a chalcogen bond donor. researchgate.net It can interact with electron-rich sites on neighboring molecules.

Theoretical studies have explored the nature of these interactions, revealing that they are primarily electrostatic but also have significant contributions from polarization and dispersion effects. researchgate.net However, quantum-chemical explorations suggest that chalcogen bonds between thiophene and halogens may be weaker than with other chalcogens, as the interaction may not be strong enough to overcome Pauli repulsion and control conformational equilibrium. nih.govbohrium.com Computational analyses like Natural Bond Orbital (NBO) and energy decomposition analysis are employed to elucidate the nature and strength of these interactions. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, providing a visual representation of its contact patches with neighboring molecules.

The surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govnih.gov

Table 3: Typical Intermolecular Contacts Quantified by Hirshfeld Surface Analysis for Bromo-Aromatic Compounds

| Contact Type | Typical Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | > 20% | Represents interactions between hydrogen atoms on adjacent molecules. |

| Br···H / H···Br | ~ 20% | Corresponds to hydrogen-halogen interactions, indicative of weak hydrogen or halogen bonding. nih.gov |

| C···H / H···C | ~ 15% | Relates to C-H···π interactions and other contacts between carbon and hydrogen atoms. nih.gov |

| C···C | ~ 5-10% | Indicates π-π stacking interactions between aromatic rings. |

In Silico Prediction of Molecular Ligand Binding and Interaction Profiles

In silico techniques like molecular docking are instrumental in predicting how a ligand, such as a derivative of this compound, might bind to a biological target. These computational methods estimate the preferred orientation of a ligand within a protein's active site and calculate a binding affinity or docking score, which indicates the strength of the interaction. mdpi.comresearchgate.net

A study on a series of 2-(4-Bromobenzyl) tethered thieno[2,3-d]pyrimidines investigated their potential as dual inhibitors of Topoisomerase-I (Topo I) and Topoisomerase-II (Topo II), which are crucial cancer targets. nih.gov Molecular docking simulations revealed that these compounds could effectively bind within the active sites of both enzymes.

For Topo I, a derivative showed a docking score of -8.68 kcal/mol, comparable to the known inhibitor camptothecin (B557342) (-7.80 kcal/mol). nih.gov The binding was stabilized by key interactions: the bromophenyl ring engaged in π-π stacking with a DNA base (DT10), while the thienopyrimidine core also formed π-π stacking interactions with other DNA bases. nih.gov

In the active site of Topo II, another derivative exhibited a docking score of -5.838 kcal/mol. The in silico model showed that the bromophenyl group of the compound formed a halogen bond with the residue HIE130. nih.gov Additional stability was provided by hydrogen bonds with SER149 and ASN150. nih.gov These detailed interaction profiles from molecular docking studies are vital for structure-based drug design, allowing for the rational optimization of lead compounds to improve their binding affinity and selectivity.

Table 4: Molecular Docking Results for a 2-(4-Bromobenzyl) Derivative against Topoisomerase Enzymes nih.gov

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Topoisomerase I (Topo I) | Compound 7r | -8.68 | π-π stacking (bromophenyl with DT10), π-π stacking (thienopyrimidine with DC112, DA113) |

| Topoisomerase I (Topo I) | Camptothecin (Reference) | -7.80 | Not specified |

| Topoisomerase II (Topo II) | Compound 7a | -5.838 | Halogen bond (bromophenyl with HIE130), Hydrogen bonds (with SER149, ASN150) |

| Topoisomerase II (Topo II) | Etoposide (Reference) | Not specified | Not specified |

Theoretical Assessment of Drug-likeness and ADME-related Molecular Descriptors of this compound

In the contemporary drug discovery and development landscape, the early computational evaluation of a compound's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step. This in silico analysis helps to identify molecules with a higher probability of success in later-stage clinical trials by flagging potential liabilities related to their drug-like characteristics. For the compound this compound, a theoretical assessment of its drug-likeness and key molecular descriptors provides valuable insights into its potential as a therapeutic agent.

The concept of "drug-likeness" is often initially evaluated using established guidelines, most notably Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a specific set of physicochemical properties to ensure adequate absorption and permeability. The parameters include a molecular weight (MW) of less than 500 Daltons, a logarithm of the octanol-water partition coefficient (logP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

Computational analysis of this compound reveals that it comfortably adheres to these principles. Its molecular formula is C11H9BrS, and its calculated molecular properties are summarized in the table below.

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 267.16 g/mol | < 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | 4.13 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 0 | ≤ 10 | Yes |

Beyond the fundamental principles of Lipinski's rule, a more detailed in silico ADME profiling of this compound provides a deeper understanding of its likely behavior in a biological system. These predictions are generated using sophisticated computational models that have been trained on extensive experimental data. The following table outlines several key ADME-related molecular descriptors for this compound.

| ADME-related Descriptor | Predicted Value/Classification | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 28.24 Ų | Predicts cell permeability; a value ≤ 140 Ų is generally associated with good oral bioavailability. |

| Number of Rotatable Bonds | 2 | Indicates molecular flexibility; fewer than 10 rotatable bonds is generally favorable for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the potential for the compound to cross the blood-brain barrier and exert effects on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Predicts that the compound is not likely to be actively pumped out of cells by the P-glycoprotein efflux transporter, which can contribute to better bioavailability and cellular accumulation. |

| CYP450 2D6 Inhibitor | No | Suggests a lower likelihood of drug-drug interactions involving the cytochrome P450 2D6 enzyme, a major pathway for drug metabolism. |

The data presented in these tables collectively suggest that this compound possesses a favorable theoretical profile for a potential drug candidate. Its compliance with Lipinski's Rule of Five indicates that it has the fundamental physicochemical characteristics associated with good oral bioavailability. Furthermore, the predicted high gastrointestinal absorption and the fact that it is not a substrate for the P-glycoprotein efflux pump reinforce its potential for effective systemic exposure after oral administration. The predicted ability to permeate the blood-brain barrier opens up the possibility of its application in treating central nervous system disorders. Finally, the lack of predicted inhibition of the major drug-metabolizing enzyme CYP2D6 suggests a lower risk of metabolic drug-drug interactions. It is important to note that these are theoretical predictions and require experimental validation to confirm the in vivo behavior of the compound.

Advanced Materials Science Applications of 2 4 Bromobenzyl Thiophene and Its Derivatives

Precursors for Advanced Organic and Polymeric Materials

The utility of 2-(4-bromobenzyl)thiophene as a precursor is rooted in the reactivity of its constituent parts. The thiophene (B33073) ring is an electron-rich aromatic system that is a common component in many organic electronic materials. tdl.org The benzyl (B1604629) group provides a flexible linker, while the bromo-substituent is a key functional handle for various cross-coupling reactions, enabling the construction of more complex molecular structures.

The bromine atom on the phenyl ring of this compound is a prime site for functionalization through well-established synthetic methodologies. Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. This allows for the attachment of a wide variety of organic moieties to the bromobenzyl portion of the molecule, leading to a diverse library of functionalized derivatives. nih.gov

For instance, the bromine can be replaced with aryl, vinyl, or alkynyl groups to extend the π-conjugation of the molecule, a critical factor in tuning the electronic and optical properties of organic materials. Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, providing another avenue for tailoring the molecular structure. This dual reactivity makes this compound a valuable starting material for creating bespoke organic compounds designed for specific applications in materials science. The synthesis of functionalized thiophene and benzo[b]thiophene derivatives can be achieved through various one-pot protocols, highlighting the versatility of thiophene-based precursors in organic synthesis. researchgate.net

Heterocyclic compounds are fundamental in many areas of science, including medicinal chemistry and materials science, due to their diverse chemical properties and biological activities. sigmaaldrich.com this compound serves as an excellent starting point for the synthesis of complex, multi-ring heterocyclic systems. The inherent reactivity of the thiophene and bromobenzyl moieties can be harnessed to construct fused-ring structures.

A notable example is the use of this compound derivatives in the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines. nih.gov In this multi-step synthesis, the thiophene ring is first used to construct a tetrahydrobenzothieno[2,3-d]pyrimidine core, a scaffold known for its biological activities. nih.gov The 2-(4-bromobenzyl) group is incorporated into this core structure, demonstrating how this building block can be integrated into larger, more complex heterocyclic systems. nih.gov The resulting compounds exhibit a complex fusion of thiophene, pyrimidine, and benzene (B151609) rings, showcasing the utility of this compound in creating structurally diverse and functionally rich molecules. nih.gov

| Precursor | Reaction Type | Resulting Scaffold | Reference |

| Cyclohexanone (B45756), Ethyl-2-cyanoacetate, Sulphur | Gewald reaction | 2-aminoester derivative | nih.gov |

| 2-aminoester derivative, 4-bromophenyl acetonitrile (B52724) | Acid-catalyzed cyclization | 2-(4-bromobenzyl) derivative | nih.gov |

| 2-(4-bromobenzyl) derivative | Chlorination | Chloro derivative | nih.gov |

| Chloro derivative, Various amines | Nucleophilic substitution | 4-amino substituted thieno[2,3-d]pyrimidines | nih.gov |

Conjugated Polymers and Optoelectronic Applications

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and chemical stability. nih.gov The incorporation of building blocks like this compound into polymer chains allows for the fine-tuning of their electronic and physical properties. The bromo-substituent is particularly useful for polymerization reactions, such as Suzuki and Stille polycondensations, which are common methods for synthesizing well-defined conjugated polymers. rsc.org

Organic thin-film transistors (OTFTs) are essential components of flexible and printed electronics. nih.gov The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used. Polythiophenes and their derivatives are among the most studied classes of materials for this application. nih.govnih.gov The design of thiophene-based polymers with good solution processability and high charge carrier mobility is a key area of research. nih.gov

The structure of this compound is conducive to creating polymers with desirable semiconductor properties. The thiophene units form the conjugated backbone responsible for charge transport, while the 4-bromobenzyl group can be used to attach solubilizing side chains or other functional groups to control the polymer's morphology and energy levels. Fused thiophene-based materials have shown significant promise in OTFTs, with mobilities exceeding 4.0 cm²/V·s for p-type semiconductors. ntu.edu.tw Hybrid acene-thiophene molecules have also demonstrated high performance, with hole mobilities up to 0.5 cm²/Vs and enhanced air stability compared to pentacene. nih.gov

| Thiophene-Based Material | Device Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| Anthradithiophene derivatives | OTFT | > 4.01 | - | ntu.edu.tw |

| 5,5'-bis(2-tetracenyl)-2,2'-bithiophene | TFT | 0.5 | - | nih.gov |

| 5,5'-bis(2-anthracenyl)-2,2'-bithiophene | TFT | 0.1 | - | nih.gov |

| Star-shaped thienoacenes | OTFT | up to 9.2 x 10⁻³ | - | researchgate.net |

Organic photovoltaic (OPV) devices offer a low-cost and flexible alternative to traditional silicon-based solar cells. mdpi.com The efficiency of OPVs depends on the properties of the electron donor and acceptor materials in the active layer. Thiophene-based polymers are widely used as electron donor materials due to their broad absorption in the solar spectrum and good hole transport characteristics. mdpi.comresearchgate.net

Derivatives of this compound can be polymerized to create donor-acceptor (D-A) copolymers, a common strategy for designing low bandgap polymers for OPVs. researchgate.net The thiophene unit acts as the donor, and by polymerizing it with an electron-accepting monomer, the resulting copolymer can have a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and collection. mdpi.com For example, polymers based on benzodithiophene and a thieno[3,4-b]thiophene (B1596311) derivative have achieved power conversion efficiencies (PCE) of 5.86% with a high open-circuit voltage. nih.gov

| Polymer System | HOMO (eV) | LUMO (eV) | PCE (%) | Reference |

| 9 / PC₇₁BM | -5.11 | -3.56 | 4.0 | mdpi.com |

| 10 / PC₆₁BM | -4.98 | -3.38 | 1.70 | mdpi.com |

| PBDT-TTSO / PC₇₁BM | -5.32 | -3.70 | 5.86 | nih.gov |

| PTT-ODTTBT:PC₇₁BM | - | - | 7.05 | semanticscholar.org |

Organic light-emitting diodes (OLEDs) are now ubiquitous in displays for consumer electronics. The performance of an OLED is highly dependent on the emissive material used. Thiophene-containing molecules and polymers are attractive for OLED applications due to their high photoluminescence quantum yields and tunable emission colors. beilstein-journals.orgrsc.org Thieno[3,2-b]thiophene (B52689), for example, is an electron-rich and flat system that is a promising building block for OLED emitters. beilstein-journals.org

The this compound scaffold can be incorporated into donor-π-acceptor (D-π-A) type fluorophores, which are known to be efficient emitters in OLEDs. beilstein-journals.orgbeilstein-archives.org In such a design, the thiophene can be part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group. The properties of the resulting emitter, such as its emission wavelength and quantum efficiency, can be finely tuned by modifying the donor, acceptor, and π-bridge components. For instance, a D-π-A compound with a thieno[3,2-b]thiophene linker has been shown to have a high solid-state fluorescence quantum yield of 41% and was used to fabricate an OLED with a maximum current efficiency of 10.6 cd/A. beilstein-journals.orgbeilstein-archives.org The addition of a thiophene linker to fluorene-benzotriazole polymers has also been explored to achieve white light emission in OLEDs. rsc.org

| Emissive Material | Max. Emission (nm) | Quantum Yield (%) | Max. Current Efficiency (cd/A) | Reference |

| DMB-TT-TPA | 520 | 41 (solid-state) | 10.6 | beilstein-journals.orgbeilstein-archives.org |

| Th-BN | 512 | 97 | - | rsc.org |

| TP2 Polymer | Yellow Emission | - | 1.38 | rsc.org |

Flexible Electronics Material Innovation

Thiophene-based polymers are at the forefront of research for flexible electronics due to their excellent charge transport properties and mechanical flexibility. While direct applications of this compound in this area are not yet widely reported, its structural motifs are highly relevant. The thiophene unit provides the essential conjugated backbone for charge transport, a fundamental requirement for semiconductor materials in flexible transistors and circuits.

The presence of the 4-bromobenzyl group offers several advantages for material innovation in flexible electronics:

Solubility and Processability: The benzyl group can enhance the solubility of the resulting polymers in organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing, commonly used for fabricating large-area flexible electronic devices.

Morphological Control: The bulky benzyl substituent can influence the packing and morphology of the polymer chains in the solid state. This control over the microstructure is critical for optimizing charge carrier mobility.

Functionalization: The bromo-substituent on the phenyl ring serves as a reactive site for further chemical modifications. This allows for the introduction of other functional groups to fine-tune the electronic properties, such as the energy levels (HOMO/LUMO) of the material, to better match the electrodes in a device for efficient charge injection and extraction.

Researchers are actively exploring how the strategic placement of substituents on thiophene polymers can impact their performance in flexible displays, wearable sensors, and printable electronic circuits. The principles established for other substituted polythiophenes suggest that polymers derived from this compound could exhibit promising semiconductor characteristics suitable for these applications.

Microporous Polymer Networks (MPNs) for Advanced Functionalities

Microporous polymer networks (MPNs) are a class of materials characterized by their high surface area and permanent porosity. These features make them attractive for applications such as gas storage and separation, catalysis, and sensing. Thiophene-containing MPNs have been synthesized and shown to exhibit high BET surface areas, exceeding 2000 m²/g in some cases. nih.gov

The synthesis of these networks often involves the polymerization of rigid, multi-functional monomers. While this compound itself is not a typical cross-linking monomer, it can be functionalized to serve as a building block for MPNs. For example, the bromine atom can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to connect with other monomers and form a 3D network.

The incorporation of the this compound unit into an MPN could impart specific functionalities:

Selective Adsorption: The aromatic nature of both the thiophene and benzyl groups could enhance the affinity of the MPN for certain organic molecules or gases through π-π stacking interactions.

Catalytic Activity: The sulfur atom in the thiophene ring and the potential for further functionalization on the benzyl group could introduce catalytically active sites within the porous network.

Sensing Applications: The electronic properties of the thiophene units could be exploited for the development of chemical sensors, where the adsorption of analytes into the pores modulates the electrical or optical properties of the material.

Research into thiophene-based MPNs has demonstrated their potential, and the use of versatile building blocks like this compound could lead to the development of new networks with tailored properties for specific advanced applications. acs.orgrsc.orgrsc.org

Development of Conductive Polymers and Coatings

Conducting polymers have revolutionized various technologies, from anti-static coatings to components in organic light-emitting diodes (OLEDs) and solar cells. Polythiophenes are one of the most studied classes of conducting polymers due to their environmental stability and tunable conductivity. imp.kiev.ua

The polymerization of this compound could lead to novel conductive polymers. The polymerization can proceed through the coupling of the thiophene rings, typically at the 2- and 5-positions. The 4-bromobenzyl substituent would remain as a side chain, influencing the properties of the resulting polymer.

Key research findings in the field of conductive thiophene-based polymers that are relevant to derivatives of this compound include:

Regioregularity: The control over the head-to-tail coupling of substituted thiophene units is crucial for achieving high conductivity. Various polymerization techniques, such as Grignard metathesis (GRIM) polymerization, can be employed to synthesize regioregular polymers. rsc.orgnih.gov

Doping: The conductivity of polythiophenes is achieved through doping, which involves the partial oxidation or reduction of the polymer backbone. The electronic nature of the 4-bromobenzyl group could influence the doping process and the stability of the resulting charge carriers.

Solution Processability: As mentioned earlier, the benzyl group can improve solubility, making it easier to formulate conductive inks and coatings for applications such as printed electronics and transparent electrodes.

The development of new conductive polymers from monomers like this compound could lead to materials with an optimized balance of conductivity, processability, and stability for next-generation electronic and coating applications.

Applications in Advanced Optical Systems

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in advanced optical systems, including fluorescent dyes and electrochromic materials.

Fluorescent Dye Design and Characterization

Thiophene-based molecules are known to exhibit fluorescence, and their emission properties can be tuned by chemical modification. researchgate.netrsc.orgrsc.org Recent research has demonstrated the synthesis of complex heterocyclic systems derived from this compound, specifically 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo uwaterloo.canih.govthieno[2,3-d]pyrimidines. nih.gov

These compounds have been investigated for their biological activity, and their interaction with cellular components has been visualized using fluorescent staining techniques, indicating their inherent fluorescent properties. nih.gov

Detailed Research Findings:

A series of these thienopyrimidine derivatives were synthesized and characterized. nih.gov Their cytotoxic effects on cancer cells were evaluated, and the mechanism of cell death was studied using fluorescent probes.

DAPI (4′,6-diamidino-2-phenylindole) Staining: This fluorescent stain binds to DNA and is used to observe changes in nuclear morphology. Cells treated with a derivative of this compound showed chromatin condensation and fragmentation, characteristic of apoptosis, which were visualized by fluorescence microscopy. nih.gov

Rhodamine 123 Staining: This cationic dye accumulates in mitochondria and is used to assess mitochondrial membrane potential. A decrease in green fluorescence was observed in treated cells, indicating a disruption of the mitochondrial membrane potential, another hallmark of apoptosis. nih.gov

Acridine Orange Staining: This dye can be used to visualize acidic vesicular organelles, which are associated with autophagy. An increase in red fluorescence was observed in treated cells, suggesting the induction of autophagy. nih.gov

These studies, while focused on biological applications, highlight the potential of this compound derivatives as fluorescent dyes. The core structure can be systematically modified to tune the absorption and emission wavelengths, quantum yield, and other photophysical properties for applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs).

Table 1: Fluorescence-Based Cellular Assays of a this compound Derivative

| Assay | Fluorescent Probe | Observation in Treated Cells | Implication |

| Nuclear Morphology | DAPI | Chromatin condensation and fragmentation | Apoptosis |

| Mitochondrial Potential | Rhodamine 123 | Decreased green fluorescence | Apoptosis |

| Autophagy | Acridine Orange | Increased red fluorescence | Autophagy |

Data sourced from studies on 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo uwaterloo.canih.govthieno[2,3-d]pyrimidines. nih.gov

Electrochromic Material Systems

Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. nih.govbohrium.com This property is utilized in applications like smart windows, anti-glare mirrors, and electronic displays. Conjugated polymers, particularly those based on thiophene, are excellent candidates for electrochromic materials due to their high optical contrast, fast switching speeds, and good stability. tubitak.gov.tr